molecular formula C24H29FO7 B11827096 [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B11827096
M. Wt: 448.5 g/mol
InChI Key: ZOWFVZVBZIZPRC-VHLFNVMMSA-N
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Description

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves several steps, including the formation of the core cyclopenta[a]phenanthrene structure and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the cyclopenta[a]phenanthrene core.

    Functional Group Introduction: Various functional groups, including hydroxyl, fluoro, and oxo groups, are introduced through specific reactions such as hydroxylation, fluorination, and oxidation.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the structure.

    Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It binds to specific receptors in the body, modulating their activity.

    Inhibit Enzymes: The compound can inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory molecules.

    Modulate Gene Expression: It can influence the expression of genes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate can be compared with similar compounds such as:

    Fluoroandrostadiene Carboxylic Acid: This compound shares a similar core structure but has different functional groups.

    Fluticasone Propionate: Another compound with a similar core structure but different substituents, used as an anti-inflammatory agent.

    Dexamethasone: A well-known corticosteroid with a similar core structure but different functional groups, used in the treatment of various inflammatory conditions.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C24H29FO7

Molecular Weight

448.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29FO7/c1-12-7-15-16-9-18(28)17-8-14(27)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)26/h5-6,8,12,15-16,19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,19+,21+,22+,23+,24+/m1/s1

InChI Key

ZOWFVZVBZIZPRC-VHLFNVMMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Origin of Product

United States

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